1-bromo-3,5-bis(4-methylphenyl)benzene
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Overview
Description
1-bromo-3,5-bis(4-methylphenyl)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3,5-bis(4-methylphenyl)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 3,5-bis(4-methylphenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3,5-bis(4-methylphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Coupling: Biaryl compounds or other complex structures.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-bromo-3,5-bis(4-methylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3,5-bis(4-methylphenyl)benzene involves its interaction with specific molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-methylbenzene: A simpler aromatic bromide with a single methyl group.
1-bromo-3,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of methyl groups.
Bromobenzene: The simplest aromatic bromide with a single bromine atom.
Uniqueness
1-bromo-3,5-bis(4-methylphenyl)benzene is unique due to the presence of two 4-methylphenyl groups, which can influence its reactivity and properties. This structural feature makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C20H17Br |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-bromo-3,5-bis(4-methylphenyl)benzene |
InChI |
InChI=1S/C20H17Br/c1-14-3-7-16(8-4-14)18-11-19(13-20(21)12-18)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
InChI Key |
PBPZUKVOJHAPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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